1-Chloro-4-(1-nitroprop-1-en-2-yl)benzene
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Overview
Description
1-Chloro-4-(1-nitroprop-1-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a nitroprop-1-en-2-yl group
Preparation Methods
The synthesis of 1-Chloro-4-(1-nitroprop-1-en-2-yl)benzene typically involves the condensation of 4-chlorobenzaldehyde with nitroethane in the presence of a basic catalyst such as butylamine . The reaction is carried out in acetic acid at elevated temperatures until the conversion of the aldehyde is complete.
Chemical Reactions Analysis
1-Chloro-4-(1-nitroprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Addition: The double bond in the nitroprop-1-en-2-yl group can participate in addition reactions with electrophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-(1-nitroprop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(1-nitroprop-1-en-2-yl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can lead to various biological and chemical effects, depending on the specific context.
Comparison with Similar Compounds
1-Chloro-4-(1-nitroprop-1-en-2-yl)benzene can be compared with similar compounds such as:
1-Chloro-4-(prop-1-en-2-yl)benzene: This compound lacks the nitro group, making it less reactive in certain chemical reactions.
1-Chloro-4-nitrobenzene: This compound lacks the prop-1-en-2-yl group, which affects its reactivity and applications.
(E)-(2-Nitroprop-1-en-1-yl)benzene: This compound has a similar nitroprop-1-en-2-yl group but lacks the chlorine atom, leading to different chemical properties.
The unique combination of the chlorine atom and the nitroprop-1-en-2-yl group in this compound makes it distinct and valuable for specific applications.
Properties
CAS No. |
109757-70-2 |
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Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
1-chloro-4-(1-nitroprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H8ClNO2/c1-7(6-11(12)13)8-2-4-9(10)5-3-8/h2-6H,1H3 |
InChI Key |
TZMYDRHHJHGISG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C[N+](=O)[O-])C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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